molecular formula C4H9N7 B2557273 3,5-Dihydrazinyl-6-methyl-1,2,4-triazine CAS No. 15969-22-9

3,5-Dihydrazinyl-6-methyl-1,2,4-triazine

Cat. No.: B2557273
CAS No.: 15969-22-9
M. Wt: 155.165
InChI Key: UHMZBJSRBWDKSB-UHFFFAOYSA-N
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Description

3,5-Dihydrazinyl-6-methyl-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydrazinyl-6-methyl-1,2,4-triazine typically involves the reaction of hydrazine derivatives with triazine precursors. One common method is the cyclization of hydrazine with 6-methyl-1,2,4-triazine-3,5-diamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydrazinyl-6-methyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3,5-Dihydrazinyl-6-methyl-1,2,4-triazine exerts its effects involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. This interaction is mediated through the formation of reactive intermediates that can disrupt cellular function .

Comparison with Similar Compounds

Uniqueness: 3,5-Dihydrazinyl-6-methyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial contexts .

Properties

IUPAC Name

(3-hydrazinyl-6-methyl-1,2,4-triazin-5-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N7/c1-2-3(8-5)7-4(9-6)11-10-2/h5-6H2,1H3,(H2,7,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMZBJSRBWDKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)NN)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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